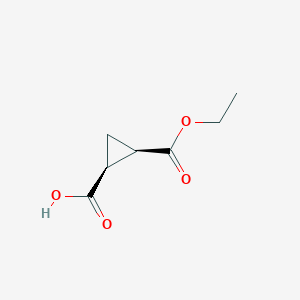

cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester

Description

cis-1,2-Cyclopropane-dicarboxylic acid monoethyl ester is a cyclopropane derivative featuring a strained three-membered ring with two carboxylic acid groups in the cis configuration, one of which is esterified with an ethyl group. While specific synthesis protocols for the monoethyl ester are sparse in the literature, related compounds, such as dimethyl esters, are synthesized via cyclopropanation reactions involving LDA (lithium diisopropylamide) and ethyl methacrylate under cryogenic conditions . Key physical properties (e.g., molecular weight, solubility) can be inferred from structurally similar compounds like dimethyl cis-1,2-cyclopropanedicarboxylate (CAS 826-34-6, molecular weight 158.16 g/mol) .

Propriétés

IUPAC Name |

(1S,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVQFDJETHFEQY-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclopropanation of Unsaturated Precursors

A common approach to synthesizing cyclopropane dicarboxylic esters involves the cyclopropanation of maleic or fumaric acid derivatives. For example, the reaction of maleic acid dimethyl ester with diphenylsulfonium isopropylide at low temperatures (around -7 °C) yields cyclopropane-1,2-dicarboxylic acid dimethyl esters, which can be subsequently modified to mono ethyl esters.

Esterification and Selective Hydrolysis

Mono ethyl esters can be prepared by selective esterification or partial hydrolysis of diesters. For instance, selective hydrolysis of the dimethyl ester followed by esterification with ethanol under acidic conditions can yield the mono ethyl ester form.

Catalytic Cyclopropanation Using Diazo Compounds

Another synthetic route involves the cyclopropanation of alkenes with ethyl diazoacetate in the presence of metal catalysts such as rhodium or copper complexes. This method enables the formation of cyclopropane rings with ester functionalities and can be tuned to favor cis or trans isomers.

Detailed Research Findings and Process Examples

Patent-Described Process for cis Isomer Preparation

A notable process from patent literature describes the preparation of optically active monoalkyl esters of cyclopropane dicarboxylic acids with cis configuration through the following steps:

- Salification of the monomethyl ester of cis-2,2-dimethyl-cyclopropane-1,3-dicarboxylic acid with chiral amines such as d- or l-α-methyl-benzylamine.

- Crystallization and isolation of the corresponding salt.

- Treatment with mineral bases (e.g., potassium carbonate) and subsequent acidification to obtain optically active monoesters.

- Optional isomerization with strong bases to convert cis isomers to trans isomers if desired.

- Use of tert-butyl esterification agents for selective ester formation.

- Selective hydrolysis to remove methyl ester groups, yielding monoesters with high stereochemical purity.

This process emphasizes stereochemical control and the use of chiral resolving agents to obtain pure cis isomers, which is critical for applications requiring optical activity.

Industrial-Scale Considerations

Industrial synthesis often employs continuous flow reactors for cyclopropanation reactions to ensure consistent product quality and yield. High-purity reagents and optimized reaction parameters (temperature, catalyst loading, solvent choice) are crucial. Catalysts such as rhodium or copper complexes are favored for their selectivity and efficiency.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Stereochemical Outcome | Notes |

|---|---|---|---|

| Cyclopropanation of Maleic Esters | Maleic acid dimethyl ester, diphenylsulfonium isopropylide, -7 °C | cis and/or trans cyclopropane dimethyl esters | Requires subsequent ester modification |

| Catalytic Cyclopropanation | Ethyl diazoacetate, alkene, Rh/Cu catalyst | cis/trans mixture possible | Scalable, allows direct ester formation |

| Chiral Resolution via Amine Salts | Monomethyl ester, d-/l-α-methyl-benzylamine, K2CO3 | Optically active cis monoesters | Enables stereochemical purity |

| Selective Hydrolysis & Esterification | Acid/base treatment, ethanol, tert-butyl ester agents | Mono ethyl ester (cis) | Used to convert diesters to monoesters |

Analysis of Preparation Methods

Selectivity and Stereochemistry: The chiral amine salification approach provides a powerful method for obtaining optically active cis monoesters with high stereochemical purity. This is critical in applications where stereochemistry impacts biological activity.

Catalytic Efficiency: Metal-catalyzed cyclopropanation offers a versatile and scalable route, although it may require further steps to isolate the mono ethyl ester and control stereochemistry.

Industrial Viability: Continuous flow processes and catalyst optimization enhance industrial production efficiency, enabling large-scale synthesis with consistent quality.

Reaction Conditions: Low temperatures favor cyclopropanation with high selectivity. Catalysts and solvents must be carefully chosen to balance yield and stereochemical outcome.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol group using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Applications De Recherche Scientifique

Overview

Cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester (CAS No. 71666-05-2) is a chemical compound with significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biochemistry. This article explores its applications, synthesis methods, and relevant case studies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactivity : The compound can undergo oxidation to yield carboxylic acids, reduction to form alcohols, and nucleophilic substitution to form various derivatives.

Medicinal Chemistry

Research indicates that derivatives of cyclopropane-dicarboxylic acids have potential therapeutic applications:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit O-Acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis via the reductive sulfate assimilation pathway (RSAP). This inhibition can disrupt metabolic pathways in bacteria and plants .

Biochemical Studies

This compound is utilized as a probe in biological research:

- Pathway Investigation : It aids in studying enzyme mechanisms and metabolic pathways, particularly those related to sulfur metabolism and amino acid synthesis .

Case Study 1: Enzyme Mechanism Exploration

A study published in Tandfonline explored the role of cyclopropane-dicarboxylic acids as inhibitors of key enzymes in cysteine biosynthesis. The findings demonstrated that these compounds could effectively modulate enzyme activity, leading to insights into metabolic regulation .

Case Study 2: Synthesis of Complex Molecules

Research has highlighted the use of this compound as a precursor for synthesizing more complex organic molecules. Its unique reactivity profile allows chemists to create diverse derivatives that can be further explored for pharmaceutical applications .

Mécanisme D'action

The mechanism of action of cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The pathways involved often include those related to cyclopropane metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Cyclopropane Dicarboxylate Esters

Notes:

- Stereochemical Reactivity : The cis configuration in cyclopropane derivatives increases ring strain compared to trans isomers, enhancing their participation in [2+2+2] cycloadditions and other ring-opening reactions .

- Synthetic Utility: Monoesters like the target compound are intermediates in asymmetric synthesis, while diesters (e.g., dimethyl or diethyl) are precursors for cyclopropane-containing polymers .

Cyclohexane Dicarboxylate Esters

Comparison :

- Ring Strain : Cyclohexane derivatives lack the high ring strain of cyclopropanes, making them more stable but less reactive in ring-opening reactions.

- Applications: Cyclohexane esters are widely used as non-phthalate plasticizers, whereas cyclopropane esters are niche intermediates in chiral synthesis .

Cyclobutane Dicarboxylate Esters

Comparison :

- Synthesis : Synthesized via cycloaddition of diazomethane with acrylic acid derivatives, differing from cyclopropane methods involving LDA .

Maleic vs. Fumaric Acid Esters

Activité Biologique

Cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester (CDE) is an organic compound characterized by its unique cyclopropane structure, which includes two carboxylic acid groups and an ethyl ester. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Structure : The compound features a three-membered cyclopropane ring with two adjacent carboxylic acid groups and an ethyl ester group, contributing to its distinct reactivity profile.

CDE exhibits biological activity primarily through its interaction with specific enzymes and biochemical pathways:

- Inhibition of O-Acetylserine Sulfhydrylase (OASS) : CDE has been shown to inhibit OASS, an enzyme crucial for cysteine biosynthesis in bacteria and plants. This inhibition occurs at nanomolar concentrations, indicating a potent interaction with the enzyme's active site .

- Fluorescence Emission : Binding of CDE to OASS leads to a significant increase in fluorescence emission of the pyridoxal 5'-phosphate coenzyme, suggesting an influence on enzyme functionality .

Biological Activity and Applications

CDE's biological activity can be summarized as follows:

- Antimicrobial Properties : Research indicates that CDE may possess antimicrobial properties, making it a candidate for further studies in drug development against bacterial pathogens .

- Enzyme Mechanism Studies : The compound serves as a valuable probe for studying enzyme mechanisms, particularly those involving cyclopropane derivatives .

- Synthesis of Specialty Chemicals : In industry, CDE is utilized as a building block in the synthesis of specialty chemicals, leveraging its unique structure for the creation of novel compounds.

Comparative Analysis

The biological activity of CDE can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Geometric Isomer | Unique spatial arrangement affects reactivity |

| Trans-1,2-Cyclopropane-Dicarboxylic Acid Mono Ethyl Ester | Geometric Isomer | Different spatial arrangement leads to varied biological activity |

| Cyclopropane-1,1-Dicarboxylic Acid Mono Ethyl Ester | Structural Variant | Variation in carboxylic acid positioning alters properties |

Case Studies

Several studies have explored the biological activity of CDE:

- Inhibition Studies : A study demonstrated that CDE effectively inhibits OASS isoforms in Salmonella typhimurium, showcasing its potential as an antimicrobial agent .

- Fluorescence Characterization : Using saturation transfer difference NMR (STD-NMR), researchers characterized the binding interactions between CDE and OASS, revealing insights into its mechanism of action .

Q & A

Q. Q. How can isotopic labeling (e.g., ) elucidate the metabolic pathways of cis-1,2-cyclopropane-dicarboxylic acid esters in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.